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Compound of Interest

1-(Tetrahydro-2H-pyran-2-yl)-1H-
Compound Name:
indazol-6-amine

cat. No.: B1519609

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pan-RAF inhibitor, Belvarafenib
(also known as HM95573), a compound of significant interest in oncology research. We will
delve into its chemical structure, mechanism of action, and relevant physicochemical
properties. Additionally, this guide will address the associated chemical intermediate, 1-
(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine (CAS 1053655-59-6), providing clarity on its
structural characteristics.

Part 1: The Indazole Moiety: 1-(Tetrahydro-2H-pyran-
2-yl)-1H-indazol-6-amine

In the landscape of medicinal chemistry, the synthesis of complex therapeutic agents often
relies on the use of specialized chemical building blocks. One such compound is 1-
(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine.

Chemical Structure and Formula
« CAS Number: 1053655-59-6[1][2][3][4][5]

¢ Molecular Formula: C12H1sN3O[1]

e |[UPAC Name: 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine[1]

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1519609?utm_src=pdf-interest
https://www.benchchem.com/product/b1519609?utm_src=pdf-body
https://www.benchchem.com/product/b1519609?utm_src=pdf-body
https://www.benchchem.com/product/b1519609?utm_src=pdf-body
https://www.benchchem.com/product/b1519609?utm_src=pdf-body
https://www.benchchem.com/product/b1519609?utm_src=pdf-body
https://www.benchchem.com/product/b1519609?utm_src=pdf-body
https://www.chemimpex.com/products/26342
https://www.sigmaaldrich.com/SG/en/product/bldpharmatech/bl3h9806842d
https://www.sigmaaldrich.com/JP/ja/product/bldpharmatech/bl3h9806842d
https://www.sigmaaldrich.com/US/en/substance/bbe1tetrahydro2hpyran2yl1hindazol6amine217271053655596
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82484473.htm
https://www.chemimpex.com/products/26342
https://www.benchchem.com/product/b1519609?utm_src=pdf-body
https://www.chemimpex.com/products/26342
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1519609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Synonym: 1-(Tetrahydro-pyran-2-yl)-1H-indazol-6-ylamine[1]

The structure of this compound features an indazole core, which is a bicyclic aromatic system
composed of a benzene ring fused to a pyrazole ring. The tetrahydropyran (THP) group
attached to one of the nitrogen atoms of the indazole serves as a protecting group, enhancing
stability and facilitating specific synthetic transformations. The amino group at the 6-position
provides a reactive site for further chemical modifications, making it a valuable intermediate in
the synthesis of more complex molecules.[1]

Table 1: Physicochemical Properties of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine

Property Value Source
Molecular Weight 217.27 g/mol [1]
Appearance Red-brown solid [1]
Purity > 95% (HPLC) [1]
Storage Conditions 0-8°C [1]

This compound is a key intermediate in the synthesis of novel pharmaceuticals, particularly in
the development of drugs targeting various biological pathways.[1]

Part 2: The Active Pharmaceutical Ingredient:
Belvarafenib (HM95573)

Belvarafenib is a potent and selective, orally available pan-RAF inhibitor that has demonstrated
significant anti-tumor activity in preclinical and clinical studies.[6][7][8] It is of particular interest
for its efficacy in cancers harboring BRAF and NRAS mutations.[6][7]

Chemical Structure and Formula
« CAS Number: 1446113-23-0[6][9][10]

e Molecular Formula: C23H16CIFNeOS[6][10]
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o |[UPAC Name: 4-amino-N-[1-(3-chloro-2-fluoroanilino)-6-methylisoquinolin-5-ylJthieno([3,2-
d]pyrimidine-7-carboxamide[6][10]

e Synonyms: HM95573, GDC5573, RG6185[6][9]
The intricate molecular architecture of Belvarafenib is key to its biological activity.

Table 2: Physicochemical Properties of Belvarafenib

Property Value Source
Molecular Weight 478.93 g/mol [6]
Molar Mass 478.93 g-mol—1 [6]
InChi Key KVCQTKNUUQOELD- (6]

UHFFFAOYSA-N

Mechanism of Action: Targeting the RAS/IRAF/IMEK/ERK
Pathway

Belvarafenib functions as a type Il RAF dimer inhibitor.[11][12] It targets the RAF family of
serine/threonine protein kinases, which are critical components of the RAS/RAF/MEK/ERK
signaling pathway.[10][13] This pathway, when dysregulated, plays a pivotal role in tumor cell
proliferation and survival.[10][13]

Belvarafenib inhibits the B-Raf mutant V60OE and C-Raf.[10][13] By binding to and inhibiting
these kinases, it effectively blocks the downstream signaling cascade, leading to the inhibition
of tumor cell growth.[10][13] Notably, it may also inhibit mutated Ras proteins.[10][13] In
preclinical models, Belvarafenib has shown the ability to suppress the MAPK pathway more
potently and durably than some approved BRAF/MEK inhibitors.[11]
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Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Belvarafenib.
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Synthesis

The manufacturing process for Belvarafenib is a complex, multi-step synthesis. While a
detailed, step-by-step protocol is proprietary, the literature describes a convergent large-scale
synthesis that involves the conjunction of three key intermediates. This process has been
optimized for efficiency and scalability, featuring key reactions such as a Pd-catalyzed
carbonylation and a chemoselective nitro group reduction.

Clinical Significance and Investigational Studies

Belvarafenib has shown promising clinical activity, particularly in patients with NRAS-mutant
melanoma.[11][14] In a phase |b trial, Belvarafenib in combination with the MEK inhibitor
cobimetinib demonstrated acceptable tolerability and encouraging efficacy in this patient
population, including those previously treated with checkpoint inhibitors.[11][14] The response
rate in NRAS-mutant melanoma patients was 38.5% in one study, with a median progression-
free survival of 7.3 months.[11][14]

Furthermore, preclinical studies have suggested that Belvarafenib has the potential to treat
patients with brain metastases due to its ability to penetrate the blood-brain barrier.[8] Ongoing
clinical trials are further evaluating the safety and efficacy of Belvarafenib as a single agent and
in combination with other therapies for various solid tumors.[7]

Experimental Protocol: In Vitro Kinase Inhibition Assay

To assess the inhibitory activity of Belvarafenib against RAF kinases, a biochemical kinase
inhibition assay can be performed. The following is a generalized protocol.

Objective: To determine the ICso value of Belvarafenib for B-RAF, B-RAF V600E, and C-RAF.

Materials:

Recombinant human B-RAF, B-RAF V600E, and C-RAF enzymes

Kinase buffer

ATP (Adenosine triphosphate)

Substrate peptide (e.g., MEK1)
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Belvarafenib (dissolved in DMSO)
ADP-GIlo™ Kinase Assay kit (Promega) or similar
384-well plates

Plate reader capable of luminescence detection

Procedure:

Compound Preparation: Prepare a serial dilution of Belvarafenib in DMSO, followed by a
further dilution in kinase buffer.

Reaction Setup: In a 384-well plate, add the kinase buffer, the respective RAF kinase, and
the substrate peptide.

Inhibitor Addition: Add the diluted Belvarafenib or DMSO (vehicle control) to the wells.
Initiation of Reaction: Add ATP to all wells to start the kinase reaction.
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-
Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding
ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase
Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a
luminescent signal.

Data Analysis: Measure the luminescence using a plate reader. The ICso values are
calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor
concentration and fitting the data to a sigmoidal dose-response curve.
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Caption: A generalized workflow for an in vitro kinase inhibition assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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